molecular formula C18H22ClNO2 B14737946 (1R,2S)-2-morpholin-4-yl-1,2-diphenylethanol;hydrochloride CAS No. 6267-66-9

(1R,2S)-2-morpholin-4-yl-1,2-diphenylethanol;hydrochloride

Cat. No.: B14737946
CAS No.: 6267-66-9
M. Wt: 319.8 g/mol
InChI Key: SPHHSQVPQQSRJC-CJRXIRLBSA-N
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Description

(1R,2S)-2-morpholin-4-yl-1,2-diphenylethanol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-morpholin-4-yl-1,2-diphenylethanol;hydrochloride typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the reaction of a morpholine derivative with a diphenylethanol precursor under controlled conditions to achieve the desired stereoisomer . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-morpholin-4-yl-1,2-diphenylethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1R,2S)-2-morpholin-4-yl-1,2-diphenylethanol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-morpholin-4-yl-1,2-diphenylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Phenylcyclopropanaminium
  • (1R,2S)-2-Amino-1,2-diphenylethanol

Uniqueness

Compared to similar compounds, (1R,2S)-2-morpholin-4-yl-1,2-diphenylethanol;hydrochloride is unique due to its specific morpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other compounds may not be as effective .

Properties

CAS No.

6267-66-9

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

(1R,2S)-2-morpholin-4-yl-1,2-diphenylethanol;hydrochloride

InChI

InChI=1S/C18H21NO2.ClH/c20-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)19-11-13-21-14-12-19;/h1-10,17-18,20H,11-14H2;1H/t17-,18+;/m0./s1

InChI Key

SPHHSQVPQQSRJC-CJRXIRLBSA-N

Isomeric SMILES

C1COCCN1[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O.Cl

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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